molecular formula C11H11N3O2 B8392891 3-Methoxy-4-(pyrimidin-2-yloxy)aniline

3-Methoxy-4-(pyrimidin-2-yloxy)aniline

Cat. No. B8392891
M. Wt: 217.22 g/mol
InChI Key: WIIJDHNSQPDACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(pyrimidin-2-yloxy)aniline is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-methoxy-4-pyrimidin-2-yloxyaniline

InChI

InChI=1S/C11H11N3O2/c1-15-10-7-8(12)3-4-9(10)16-11-13-5-2-6-14-11/h2-7H,12H2,1H3

InChI Key

WIIJDHNSQPDACK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)OC2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Scheme 3 Step 2: A suspension of iron (4.45 mmol, 248 mg), acetic acid (1.07 mmol, 61 μL) and of 2-(2-methoxy-4-nitrophenoxy)pyrimidine (0.89 mmol, 220 mg) in water/EtOH (1:1, 7 mL) was stirred at 80° C. for 30 minutes. After evaporation of EtOH, the aqueous phase was basified with a saturated solution of NaHCO3 and was extracted with AcOEt. The organic phase was washed with brine, was dried over MgSO4, was filtered and was concentrated under reduced pressure to yield 3-methoxy-4-(pyrimidin-2-yloxy)aniline (0.89 mmol, 193 mg, 100%) as an oil. The product was used without further purification.
Name
2-(2-methoxy-4-nitrophenoxy)pyrimidine
Quantity
220 mg
Type
reactant
Reaction Step One
Name
water EtOH
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
61 μL
Type
reactant
Reaction Step Two
Name
Quantity
248 mg
Type
catalyst
Reaction Step Two

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